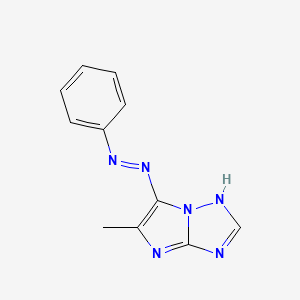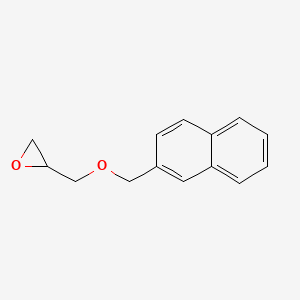
Oxirane, ((2-naphthalenylmethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylmethyl glycidyl ether is an organic compound that features a glycidyl ether functional group attached to a 2-naphthylmethyl moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl glycidyl ether typically involves the reaction of 2-naphthylmethanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of 2-naphthylmethyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed:
Oxidation: Naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted glycidyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthylmethyl glycidyl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-naphthylmethyl glycidyl ether primarily involves its ability to act as a protecting group for hydroxy groups. The glycidyl ether moiety can undergo ring-opening reactions, allowing for further functionalization. This property is particularly useful in carbohydrate chemistry, where selective protection and deprotection of hydroxy groups are crucial .
Vergleich Mit ähnlichen Verbindungen
- Benzyl glycidyl ether
- Allyl glycidyl ether
- Ethoxyethyl glycidyl ether
Comparison: 2-Naphthylmethyl glycidyl ether is unique due to its naphthylmethyl group, which provides additional stability and selectivity in synthetic reactions compared to other glycidyl ethers. For instance, benzyl glycidyl ether is less stable under acidic conditions, while allyl glycidyl ether offers less steric hindrance but lacks the stability provided by the naphthylmethyl group .
Eigenschaften
CAS-Nummer |
66931-58-6 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-(naphthalen-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2 |
InChI-Schlüssel |
JAVBKFHOUXSHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




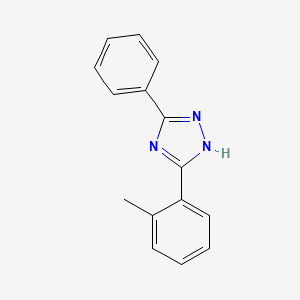
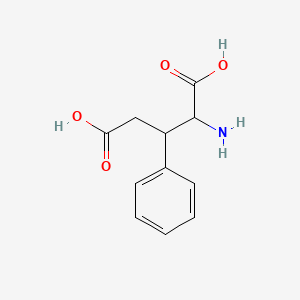
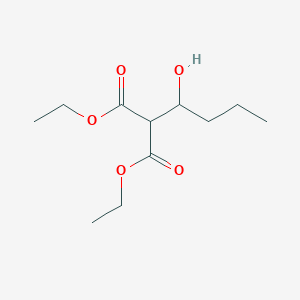
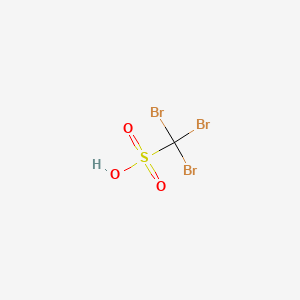
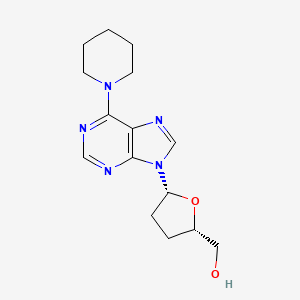
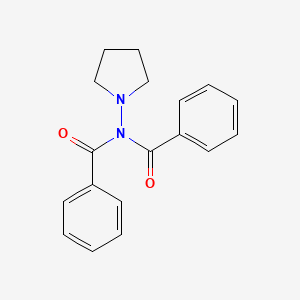
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
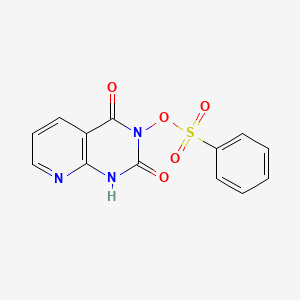
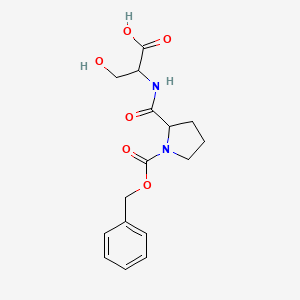
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

